molecular formula C19H19N3O4S B2759684 5-((3-methoxybenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021212-01-0

5-((3-methoxybenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2759684
CAS No.: 1021212-01-0
M. Wt: 385.44
InChI Key: DIJZSMUGHICDJU-UHFFFAOYSA-N
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Description

The compound “5-((3-methoxybenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a methoxy group, a benzyl group, a thiazole ring, a dihydropyridine ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be influenced by the arrangement of these groups in space .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxamide group could participate in hydrolysis reactions, and the methoxy group could undergo demethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar benzyl and methoxy groups .

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compounds

  • Research has focused on synthesizing novel heterocyclic compounds derived from similar chemical structures, exploring their potential as anti-inflammatory, analgesic, and anticancer agents. These studies have led to the creation of diverse heterocyclic derivatives showing significant biological activities, highlighting the chemical's utility as a precursor for developing pharmacologically active molecules (Abu‐Hashem et al., 2020).

Anticancer and Cytotoxic Properties

  • The compound's derivatives have been investigated for their cytotoxic effects against cancer cell lines, offering a foundation for anticancer drug development. For instance, research into pyrazole and pyrimidine derivatives has revealed their potential in vitro cytotoxic activity, indicating the compound's relevance in discovering new anticancer therapies (Hassan et al., 2014).

Molecular and Electronic Analysis

  • Studies have also delved into the molecular, electronic, and nonlinear optical properties of related heterocyclic compounds, leveraging computational methods to elucidate their electronic structures and potential applications in materials science (Beytur & Avinca, 2021).

Mechanism of Action

Without specific studies or data, it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on how it interacts with biological targets, which in turn would be influenced by its molecular structure .

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and toxicity .

Properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-11-27-19(20-12)21-18(24)15-8-16(23)17(9-22(15)2)26-10-13-5-4-6-14(7-13)25-3/h4-9,11H,10H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJZSMUGHICDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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